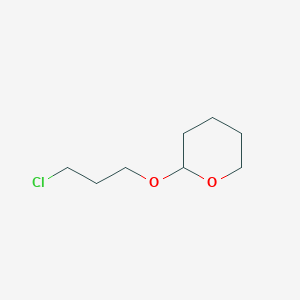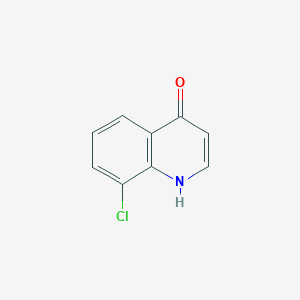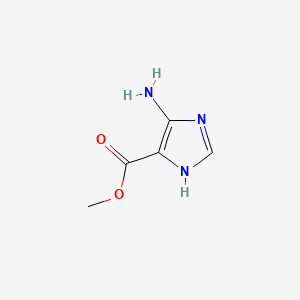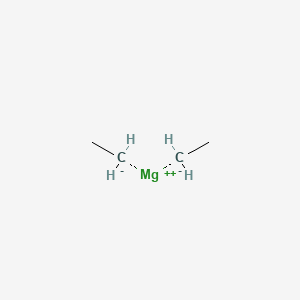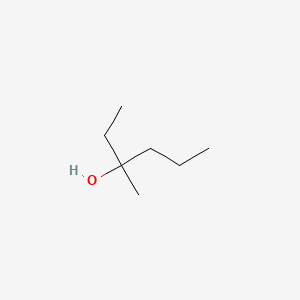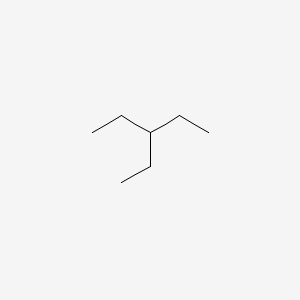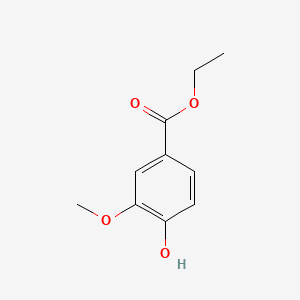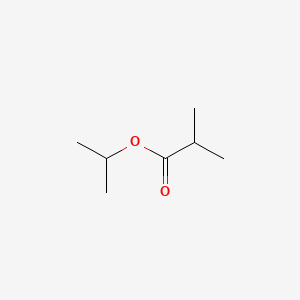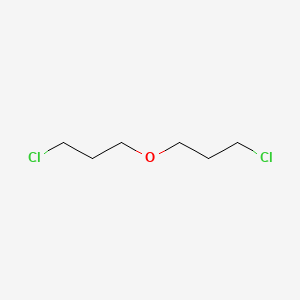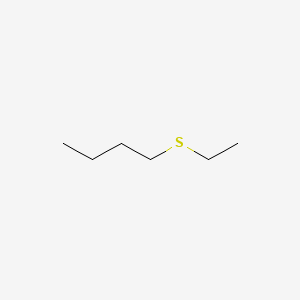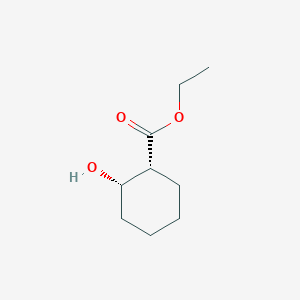
cis-Ethyl 2-hydroxycyclohexanecarboxylate
Overview
Description
cis-Ethyl 2-hydroxycyclohexanecarboxylate: is an organic compound with the molecular formula C9H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and an ester functional group. This compound is known for its stereochemistry, where the hydroxyl group and the ester group are on the same side of the cyclohexane ring, giving it the “cis” configuration. It is used in various chemical synthesis processes and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize cis-Ethyl 2-hydroxycyclohexanecarboxylate is through the esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrolysis and Esterification: Another method involves the hydrolysis of ethyl 2-cyclohexanonecarboxylate followed by esterification. This two-step process ensures the formation of the desired cis configuration.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Ethyl 2-hydroxycyclohexanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of 2-oxocyclohexanecarboxylate or 2-carboxycyclohexanecarboxylate.
Reduction: Formation of 2-hydroxycyclohexanemethanol or cyclohexane derivatives.
Substitution: Formation of 2-chlorocyclohexanecarboxylate.
Scientific Research Applications
Chemistry: cis-Ethyl 2-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its ester functional group contributes to the formation of pleasant aromas, making it useful in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of cis-Ethyl 2-hydroxycyclohexanecarboxylate primarily involves its reactivity as an ester and a hydroxyl-containing compound. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification. These functional groups interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
trans-Ethyl 2-hydroxycyclohexanecarboxylate: This isomer has the hydroxyl and ester groups on opposite sides of the cyclohexane ring, leading to different chemical properties and reactivity.
Ethyl 4-hydroxycyclohexanecarboxylate: This compound has the hydroxyl group at the 4-position instead of the 2-position, resulting in distinct stereochemistry and reactivity.
Ethyl 2-hydroxybenzoate (Salicylic Acid Ethyl Ester): Although structurally different, this compound shares the ester and hydroxyl functional groups, making it a useful comparison for studying ester hydrolysis and reactivity.
Uniqueness: cis-Ethyl 2-hydroxycyclohexanecarboxylate is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This stereochemistry is crucial in stereoselective synthesis and chiral applications, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

